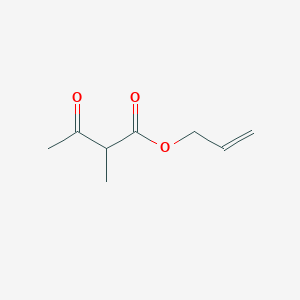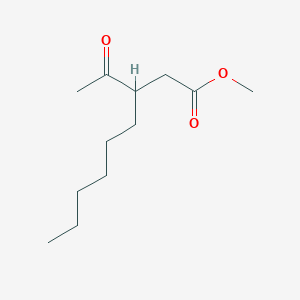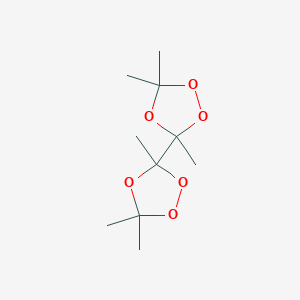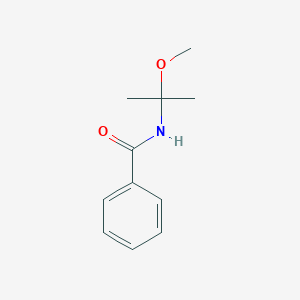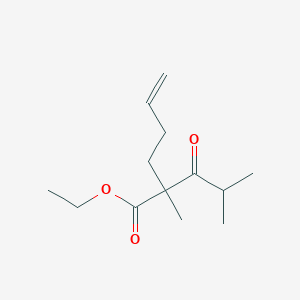![molecular formula C24H50O5 B14303170 3-[2-Hydroxy-3-(octadecyloxy)propoxy]propane-1,2-diol CAS No. 121637-23-8](/img/structure/B14303170.png)
3-[2-Hydroxy-3-(octadecyloxy)propoxy]propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-Hydroxy-3-(octadecyloxy)propoxy]propane-1,2-diol is an organic compound with a complex structure. It is characterized by the presence of hydroxyl groups and a long octadecyloxy chain, making it a versatile molecule in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Hydroxy-3-(octadecyloxy)propoxy]propane-1,2-diol typically involves the reaction of 3-chloro-1,2-propanediol with octadecanol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of octadecanol attacks the carbon atom bonded to the chlorine atom, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-Hydroxy-3-(octadecyloxy)propoxy]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated compounds or ethers.
Wissenschaftliche Forschungsanwendungen
3-[2-Hydroxy-3-(octadecyloxy)propoxy]propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of lipid metabolism and membrane biology.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of 3-[2-Hydroxy-3-(octadecyloxy)propoxy]propane-1,2-diol involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[2-Hydroxy-3-(octadecyloxy)propyl] 2-hydroxy-1,2,3-propanetricarboxylate
- 1-Hydroxy-3-(octanoyloxy)propan-2-yl decanoate
Uniqueness
3-[2-Hydroxy-3-(octadecyloxy)propoxy]propane-1,2-diol is unique due to its specific combination of hydroxyl groups and a long octadecyloxy chain. This structure imparts distinct amphiphilic properties, making it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.
Eigenschaften
CAS-Nummer |
121637-23-8 |
|---|---|
Molekularformel |
C24H50O5 |
Molekulargewicht |
418.7 g/mol |
IUPAC-Name |
3-(2-hydroxy-3-octadecoxypropoxy)propane-1,2-diol |
InChI |
InChI=1S/C24H50O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-28-21-24(27)22-29-20-23(26)19-25/h23-27H,2-22H2,1H3 |
InChI-Schlüssel |
AXWBYOLYYKEMDR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOCC(COCC(CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


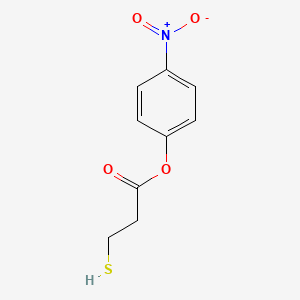
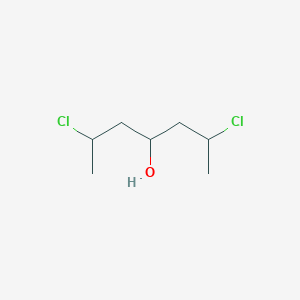
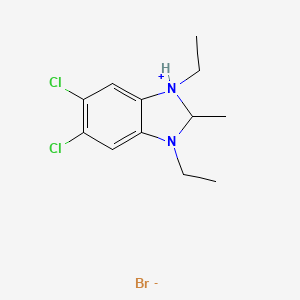
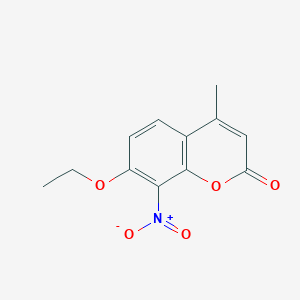
![4-[(2-Aminoethyl)amino]naphthalene-1,6-disulfonic acid](/img/structure/B14303137.png)
